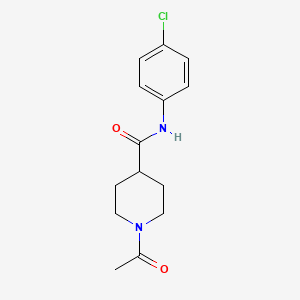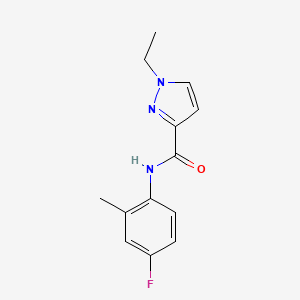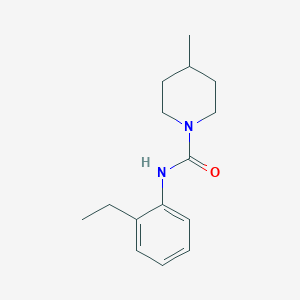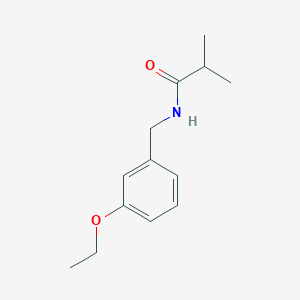![molecular formula C15H19N3O3 B5432044 N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B5432044.png)
N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EOMPO and is synthesized using a specific method that involves several steps.
作用機序
The mechanism of action of EOMPO is not fully understood. However, studies have shown that EOMPO induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. EOMPO has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
EOMPO has been shown to have several biochemical and physiological effects. Studies have shown that EOMPO inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in cancer invasion and metastasis. EOMPO has also been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to cancer development and progression.
実験室実験の利点と制限
One of the main advantages of using EOMPO in lab experiments is its low toxicity. EOMPO has been shown to be relatively non-toxic to normal cells, making it an ideal candidate for further development as an anticancer agent. However, one of the limitations of using EOMPO in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of EOMPO. One of the main areas of research is the development of more efficient synthesis methods for EOMPO. Another area of research is the investigation of the potential use of EOMPO in combination with other anticancer agents to enhance its anticancer activity. Additionally, further studies are needed to fully understand the mechanism of action of EOMPO and its potential applications in other fields, such as antibacterial and antifungal research.
合成法
EOMPO is synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 4-ethoxybenzohydrazide with acetic anhydride to produce 4-acetoxybenzohydrazide. This compound is then reacted with thionyl chloride to produce 4-chlorobenzohydrazide. The next step involves the reaction of 4-chlorobenzohydrazide with ethyl 2-methylacetoacetate to produce 4-ethoxyphenyl hydrazono-2-methylbutan-2-ol. This compound is then reacted with acetic anhydride to produce 4-ethoxyphenyl hydrazono-2-methylbutan-2-ol acetate. The final step involves the reaction of 4-ethoxyphenyl hydrazono-2-methylbutan-2-ol acetate with N-methylpropanamide to produce EOMPO.
科学的研究の応用
EOMPO has been extensively studied for its potential applications in various fields. One of the most promising applications of EOMPO is in the field of cancer research. Studies have shown that EOMPO exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. EOMPO has also been studied for its potential use as an antibacterial and antifungal agent.
特性
IUPAC Name |
N-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-4-20-12-7-5-11(6-8-12)14-17-13(21-18-14)9-16-15(19)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOPTYLTRDXWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[4-(3-methylpyridin-4-yl)-1,4-diazepan-1-yl]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5431980.png)
![methyl 2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5431992.png)
![5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5431998.png)

![N-(5-chloro-2-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5432016.png)

![3-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(4-ethoxyphenyl)-3-oxopropanamide](/img/structure/B5432026.png)
![tert-butyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5432033.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5432040.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide](/img/structure/B5432041.png)

![5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5432055.png)